N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
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Description
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a useful research compound. Its molecular formula is C16H13F2N3OS and its molecular weight is 333.36. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The synthesis of benzothiazole acylhydrazones, including derivatives similar to N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, has been explored for their anticancer activity. These compounds were evaluated against various cancer cell lines, demonstrating potential as anticancer agents due to their cytotoxic activities (Osmaniye et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. These inhibitors exhibit high efficiency, attributed to their ability to adsorb onto metal surfaces, providing a protective layer against corrosion (Hu et al., 2016).
Optical Applications
Research into triphenylamine–benzothiazole derivatives has revealed their potential in optical applications, demonstrating unusual temperature-controlled fluorescence switching. This makes them suitable for use in devices requiring fluorescence tuning and switching (Kundu et al., 2019).
Agricultural Applications
Although not directly related to this compound, studies on similar benzothiazole compounds have been conducted in agricultural settings. For example, solid lipid nanoparticles and polymeric nanocapsules containing benzothiazole derivatives have been investigated for the sustained release of fungicides, offering a new approach to plant disease management (Campos et al., 2015).
Synthesis of Novel Compounds
The synthesis of benzothiazole derivatives has been explored for various applications, including as intermediates in the production of other chemically significant compounds. These synthetic pathways offer insights into the versatility of benzothiazole-based compounds in chemical synthesis (Hutchinson et al., 2001).
Properties
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c1-8-6-9(2)14-12(7-8)19-16(23-14)21-20-15(22)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKARCIJQZYJKLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.